SU5408

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

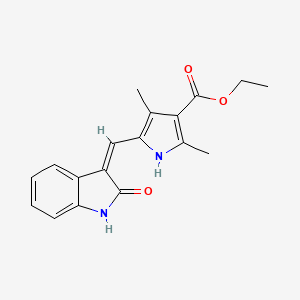

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SU5408: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It is recognized primarily as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) involved in angiogenesis. By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival. This targeted mechanism of action has established this compound as an invaluable tool in cancer research and for studying the physiological and pathological processes of blood vessel formation.

Core Mechanism: Targeting Receptor Tyrosine Kinases

The primary mechanism of action of this compound in endothelial cells is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases. This prevents receptor autophosphorylation, the critical initial step in activating downstream signaling pathways that govern angiogenic processes.

Primary Target: VEGFR-2 (KDR/Flk-1)

The principal target of this compound is VEGFR-2. Vascular Endothelial Growth Factor A (VEGF-A), upon binding to VEGFR-2, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of events. This compound potently inhibits this autophosphorylation, effectively shutting down VEGF-A-mediated signaling.[1][2][3][4]

Other Kinase Targets

While this compound is highly selective for VEGFR-2, its activity against other kinases has been evaluated. It shows significantly less potency or no activity against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), and insulin-like growth factor (IGF-1R).[1] Notably, the related compound SU5402 is a potent inhibitor of both VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR1).[5] However, this compound is considered selective for VEGFR-2, and its inhibitory effect on FGFR1 is not significant at concentrations where it potently blocks VEGFR-2.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory concentration (IC50) of this compound against key receptor tyrosine kinases.

| Target Kinase | IC50 Value | Notes |

| VEGFR-2 (KDR/Flk-1) | 70 nM | Primary and most potent target.[2][4][5] |

| PDGFR | > 100 µM | Negligible activity.[1][6] |

| EGFR | > 100 µM | Negligible activity.[1][6] |

| IGF-1R | > 100 µM | Negligible activity.[1][6] |

Inhibition of Core Signaling Pathways

By blocking VEGFR-2 activation, this compound abrogates two main downstream signaling axes crucial for endothelial cell function.

-

PI3K/Akt Pathway (Survival and Permeability): Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a major driver of endothelial cell survival, migration, and nitric oxide production. This compound-mediated inhibition of VEGFR-2 prevents the activation of this pro-survival pathway, which can lead to apoptosis in endothelial cells.

-

PLCγ/PKC/MAPK Pathway (Proliferation): Phosphorylated VEGFR-2 also activates Phospholipase C gamma (PLCγ). PLCγ activation leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Raf-MEK-ERK cascade (also known as the MAPK pathway). This pathway is a primary driver of endothelial cell proliferation. This compound's blockade of VEGFR-2 effectively halts this mitogenic signaling.

Signaling Pathway Diagrams

Experimental Protocols

Detailed methodologies for key experiments used to characterize the action of this compound are provided below.

VEGFR-2 Kinase Assay (for IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2 in a cell-free system.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The amount of remaining ATP after the reaction is inversely proportional to kinase activity and can be measured using a luciferase-based reagent (e.g., Kinase-Glo™).

-

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution in DMSO

-

ATP detection reagent (e.g., Kinase-Glo™)

-

96-well microplates

-

-

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 10%). Include a "no inhibitor" positive control (buffer with DMSO only) and a "no enzyme" negative control.

-

Prepare Master Mix: Prepare a master mix containing Kinase Buffer, ATP, and the substrate at 2x the final desired concentration.

-

Assay Plate Setup: Add 25 µL of the Master Mix to each well of a 96-well plate.

-

Add Inhibitor: Add 5 µL of the serially diluted this compound or control solutions to the appropriate wells. Centrifuge the plate briefly and incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 20 µL of diluted VEGFR-2 enzyme to all wells except the "no enzyme" control.

-

Incubation: Cover the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Detect ATP: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

-

Read Luminescence: Incubate for 10 minutes in the dark and measure the luminescent signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, typically stimulated with VEGF-A.

-

Principle: Cell viability or DNA synthesis is quantified as an indicator of proliferation. Common methods include MTS/XTT assays (metabolic activity) or BrdU incorporation (DNA synthesis).

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Basal Medium (EBM) with low serum (e.g., 1% FBS)

-

VEGF-A

-

This compound

-

MTS or BrdU assay kit

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in full EGM and allow them to attach overnight.

-

Serum Starvation: Replace the medium with low-serum EBM and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare treatment media in low-serum EBM containing: a) Vehicle control (DMSO), b) VEGF-A alone, c) this compound alone, and d) VEGF-A plus various concentrations of this compound.

-

Incubation: Replace the starvation medium with the treatment media and incubate for 48-72 hours.

-

Quantification (MTS Assay): Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Determine the concentration of this compound that inhibits VEGF-A-stimulated proliferation by 50%.

-

Wound Healing (Scratch) Migration Assay

This assay assesses the effect of this compound on directional cell migration.

-

Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the wound is measured over time.

-

Materials:

-

HUVECs

-

6-well or 12-well cell culture plates

-

200 µL pipette tip

-

Mitomycin C (optional, to block proliferation)

-

-

Procedure:

-

Create Monolayer: Seed HUVECs in plates and grow until they form a fully confluent monolayer.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.

-

Wash: Gently wash the wells with PBS to remove dislodged cells and debris.

-

Treatment: Add low-serum medium containing the desired treatments (Vehicle, VEGF-A, this compound, VEGF-A + this compound). If proliferation is a concern, pre-treat with Mitomycin C for 2 hours before wounding.

-

Imaging: Place the plate on a live-cell imaging microscope and capture images of the wound area at time 0 and at regular intervals (e.g., every 4 hours) for 12-24 hours.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

-

Tube Formation Assay on Basement Membrane Matrix

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of in vitro angiogenesis.

-

Principle: Endothelial cells are plated on a layer of basement membrane extract (e.g., Matrigel®). In the presence of pro-angiogenic factors, they differentiate and organize into a network of tubes.

-

Materials:

-

HUVECs

-

Basement membrane extract (BME), such as Matrigel®

-

Pre-chilled 96-well plate

-

Low-serum medium

-

-

Procedure:

-

Coat Plate: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.

-

Polymerize Gel: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Prepare Cells: Harvest HUVECs and resuspend them in low-serum medium containing the appropriate treatments (Vehicle, VEGF-A, this compound, etc.).

-

Seed Cells: Carefully seed 1.0 - 1.5 x 10^4 cells onto the surface of the polymerized BME in a final volume of 100-150 µL.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging: Visualize the formation of tube networks using an inverted microscope and capture images.

-

Quantification: Use image analysis software to quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches.

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of VEGFR-2 kinase activity in endothelial cells. Its mechanism of action is centered on the blockade of receptor autophosphorylation, which leads to the downstream inhibition of the PI3K/Akt (survival/migration) and PLCγ/MAPK (proliferation) signaling pathways. This results in a powerful anti-angiogenic effect, characterized by the suppression of endothelial cell proliferation, migration, and tube formation. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers utilizing this compound to investigate angiogenesis and develop novel anti-angiogenic therapeutics.

References

SU5408: A Technical Guide to a Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of this compound, including its target profile, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis. Among these, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR, or FLK-1) is the primary receptor mediating the pro-angiogenic effects of VEGF-A. Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability.

This compound, a 3-substituted indolin-2-one, has been identified as a potent and selective inhibitor of VEGFR-2 kinase activity. Its ability to competitively block the ATP-binding site of the kinase domain prevents receptor autophosphorylation and subsequent signal transduction, thereby inhibiting the critical steps of angiogenesis.

Target Profile and Inhibitory Activity

The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It exhibits high potency for this receptor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, as summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| VEGFR-2 | 70 | Cell-free kinase assay |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | IC50 (µM) | Assay Type |

| BaF3 | 2.6 | Growth inhibition assay |

Table 3: Selectivity Profile of this compound

| Target | IC50 (µM) |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 |

| Epidermal Growth Factor Receptor (EGFR) | >100 |

| Insulin-like Growth Factor Receptor (IGFR) | >100 |

Data sourced from multiple publicly available databases and research articles.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP pocket within the catalytic domain of the receptor, it prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby inhibiting receptor autophosphorylation and activation. This blockade of VEGFR-2 signaling abrogates downstream pathways crucial for angiogenesis.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a complex signaling network. Key downstream pathways affected by this compound-mediated VEGFR-2 inhibition include:

-

Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - MAPK (ERK1/2) Pathway: This pathway is critical for endothelial cell proliferation.

-

PI3-Kinase (PI3K) - AKT Pathway: This pathway is essential for endothelial cell survival and migration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (KDR) kinase

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for VEGFR-2)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.

-

Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

HUVEC Proliferation Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs (Human Umbilical Vein Endothelial Cells)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTS, XTT, or BrdU incorporation kit)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells per well in complete endothelial growth medium and allow them to attach overnight.

-

Serum Starvation: Replace the growth medium with a basal medium containing a low percentage of FBS (e.g., 0.5-1%) and serum-starve the cells for 4-6 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

VEGF Stimulation: Stimulate the cells with a final concentration of 50 ng/mL VEGF-A.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental and Logical Workflows

The characterization of a kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its ability to effectively block the primary signaling pathway responsible for angiogenesis makes it a valuable tool for in vitro and in vivo studies aimed at understanding the role of VEGFR-2 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations. Further research may continue to explore its therapeutic potential and the nuances of its interaction with the cellular signaling network.

References

SU5408: A Technical Guide to a Selective VEGFR2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound belongs to the 3-substituted indolin-2-one class of compounds, which have been developed as inhibitors of various receptor tyrosine kinases (RTKs).[1][2] Its high selectivity and cell permeability make it a valuable tool in angiogenesis research and for studying the physiological and pathological roles of the VEGFR2 signaling pathway.[1][2][3]

Core Properties of this compound

This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of the VEGFR2 kinase domain.[4] Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester[5] |

| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I[1][3][5] |

| CAS Number | 15966-93-5[3][5] |

| Molecular Formula | C₁₈H₁₈N₂O₃[3][5] |

| Molecular Weight | 310.35 g/mol [3][6] |

| Solubility | DMSO: ~6 mg/mL (19.33 mM)[2][6] Water: Insoluble[3] Ethanol: Insoluble[3] |

| Appearance | Crystalline solid[5] |

Mechanism of Action and Signaling Pathway

VEGF-A is a primary driver of angiogenesis, the formation of new blood vessels.[7][8] It exerts its effects by binding to and activating VEGFR2, a receptor tyrosine kinase expressed predominantly on endothelial cells.[8][9] Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[8][10] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[7][9][11]

This compound functions by competitively binding to the ATP-binding site in the kinase domain of VEGFR2.[4] This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking all subsequent downstream signaling.

Quantitative Data: Potency and Selectivity

This compound is characterized by its potent inhibition of VEGFR2 and high selectivity against other receptor tyrosine kinases. This makes it an ideal compound for specifically studying VEGFR2-mediated biological processes.

| Target Kinase | IC₅₀ Value | Notes |

| VEGFR2 (KDR/Flk-1) | 70 nM [1][6][12] | Potent and primary target. |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM[1][2][5] | Demonstrates high selectivity. |

| Epidermal Growth Factor Receptor (EGFR) | >100 µM[1][2][5] | Demonstrates high selectivity. |

| Insulin-like Growth Factor Receptor (IGF-R) | >100 µM[1][2] | Demonstrates high selectivity. |

| BaF3 Cells | 2.6 µM[1] | Growth inhibition in a cellular context. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are generalized protocols for key experiments.

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR2 directly.

Objective: To determine the IC₅₀ value of this compound against VEGFR2.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, and DTT).

-

Dilute recombinant human VEGFR2 kinase to the desired concentration in the reaction buffer.

-

Prepare a substrate solution (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Prepare a solution of ATP, including a radiolabeled [γ-³²P]ATP tracer.

-

Create a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay kept below 1%.

-

-

Reaction:

-

In a 96-well plate, add the reaction buffer, VEGFR2 kinase, substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture onto a phosphocellulose filter paper or membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Note: Non-radioactive methods such as TR-FRET, fluorescence polarization, or luminescence-based ADP detection (e.g., ADP-Glo) are also commonly used.[13][14][15][16]

This assay measures the cytostatic or cytotoxic effects of this compound on endothelial cells, which are dependent on VEGFR2 signaling for proliferation.

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture:

-

Culture HUVECs in appropriate endothelial growth medium.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Replace the medium in the wells with the this compound dilutions (and a vehicle control), followed by stimulation with a pro-angiogenic factor like VEGF-A.

-

Incubate the plate for a period that allows for cell division (e.g., 72 hours).[1]

-

-

Viability Measurement (Resazurin Assay):

-

Add a resazurin-based reagent (e.g., alamarBlue™) to each well.

-

Incubate for 1-4 hours, allowing viable, metabolically active cells to convert the blue resazurin into pink, fluorescent resorufin.

-

Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the results to determine the concentration at which this compound inhibits cell proliferation by 50% (GI₅₀).

-

This protocol evaluates the efficacy of this compound in reducing tumor growth in a living organism, primarily by inhibiting tumor-associated angiogenesis.

Objective: To determine the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[17]

-

-

Tumor Implantation:

-

Inject a suspension of human cancer cells (e.g., a cell line known to form vascularized tumors) subcutaneously into the flank of each mouse.[18]

-

Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

-

Treatment Protocol:

-

Randomize the mice into treatment and control groups.

-

Vehicle Preparation: Prepare a vehicle for this compound administration. A common formulation involves dissolving this compound in DMSO, then suspending this solution in a mixture of PEG300, Tween-80, and saline for intraperitoneal or oral injection.[1][6]

-

Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

-

Data Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess microvessel density).

-

Compare the average tumor growth between the this compound-treated group and the vehicle control group to determine treatment efficacy.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. adooq.com [adooq.com]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. biorbyt.com [biorbyt.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. caymanchem.com [caymanchem.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

The Biological Activity of SU5408 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic, cell-permeable indolin-2-one derivative that has been instrumental in cancer research as a potent and selective inhibitor of receptor tyrosine kinases (RTKs). Primarily recognized for its strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, this compound has been widely used as a tool compound to investigate the role of VEGF signaling in tumor growth and vascularization. Furthermore, it exhibits inhibitory effects on other RTKs, including the Fibroblast Growth Factor Receptor (FGFR), making it a valuable agent for studying multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, relevant experimental protocols, and its application in cancer research.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket within the catalytic domain of receptor tyrosine kinases. This inhibition of ATP binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. The primary target of this compound is VEGFR2, for which it exhibits a high affinity. By inhibiting VEGFR2, this compound effectively abrogates VEGF-induced endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.

Core Signaling Pathways Targeted by this compound

The inhibition of VEGFR2 and FGFR by this compound disrupts several key signaling pathways implicated in cancer progression.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 triggers receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including:

-

Phospholipase Cγ (PLCγ) Pathway: Leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, promoting cell proliferation and migration.

-

PI3K/Akt Pathway: Promotes cell survival by inhibiting pro-apoptotic proteins.

-

MAPK/ERK Pathway: Stimulates cell proliferation and differentiation.

This compound's inhibition of VEGFR2 phosphorylation blocks the activation of these critical downstream effectors.

Figure 1: this compound inhibits the VEGFR2 signaling pathway.

FGFR Signaling Pathway

This compound also demonstrates inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGF/FGFR signaling axis is crucial for a variety of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in numerous cancers. Similar to its action on VEGFR2, this compound blocks the kinase activity of FGFRs, thereby inhibiting downstream signaling through pathways such as the RAS-MAPK and PI3K-Akt pathways.

Figure 2: this compound inhibits the FGFR signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR2 | 70 | Cell-free kinase assay | [1][2][3] |

| FGFR1 | >10,000 | Cell-based autophosphorylation assay | |

| PDGFRβ | >100,000 | Cell-based autophosphorylation assay | [2] |

| EGFR | >100,000 | Cell-based autophosphorylation assay | [2] |

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| Ba/F3 | Murine Pro-B Cell | 2.6 | [3H]thymidine incorporation | [2] |

| HCM-SqCC010 | Oral Squamous Cell Carcinoma | ~10 | Cell Proliferation Assay |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Model | Animal Model | Dosage | Route | Tumor Growth Inhibition (%) | Reference |

| C6 Glioma | Nude Mice | 25 mg/kg/day | Intraperitoneal | ~92% | |

| BGC-823 Gastric Cancer | Nude Mice | 5 mg/kg/day | Oral | ~95% | |

| Caki-1 Renal Cancer | Nude Mice | 2 mg/kg/day | Oral | 51.5% |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

VEGFR2 Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of VEGFR2.

-

Reagents and Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microplate

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).

-

Add 20 µL of a solution containing VEGFR2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell Proliferation Assay (MTT/XTT)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HUVEC, cancer cell lines)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 10-20 µL of MTT or 50 µL of XTT solution to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines the use of this compound in a mouse model of cancer.

-

Materials and Methods:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose)

-

Calipers for tumor measurement

-

Animal balance

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal or oral gavage). The control group receives the vehicle only.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Calculate the tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Experimental Workflow

A typical preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo validation.

Figure 3: Preclinical experimental workflow for this compound.

Mechanisms of Resistance

As with many targeted therapies, cancer cells can develop resistance to this compound. Potential mechanisms include:

-

Gatekeeper Mutations: Mutations in the ATP-binding pocket of VEGFR2 or FGFR that reduce the binding affinity of this compound.

-

Activation of Bypass Signaling Pathways: Upregulation of alternative pro-angiogenic or pro-survival pathways that are not targeted by this compound, such as the activation of other receptor tyrosine kinases (e.g., EGFR, MET).

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

Conclusion

This compound remains a cornerstone tool in cancer research for dissecting the roles of VEGFR2 and, to a lesser extent, FGFR signaling in tumorigenesis and angiogenesis. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable compound for both in vitro and in vivo studies. This technical guide provides a comprehensive framework for researchers utilizing this compound, from understanding its fundamental biological activities to applying it in robust experimental settings. A thorough understanding of its targets, the pathways it inhibits, and potential resistance mechanisms is essential for the effective design and interpretation of cancer research studies involving this important small molecule inhibitor.

References

SU5408: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its inhibitory effects on various stages of the angiogenic process, and established experimental protocols for its evaluation. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its anti-angiogenic properties.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis driving angiogenesis. Consequently, the inhibition of this pathway has been a major focus of anti-cancer drug development.

This compound is a synthetic, cell-permeable indolin-2-one compound that has been identified as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By targeting the ATP-binding site of the receptor's intracellular kinase domain, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation—all essential steps in the formation of new blood vessels.

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote angiogenesis.

This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the activation of downstream signaling pathways, including the Phospholipase C-γ (PLC-γ) and the Ras/MAPK/ERK pathways. The net result is the abrogation of VEGF-induced endothelial cell responses.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

| Assay Type | Target/Cell Line | IC50 / % Inhibition | Reference(s) |

| Biochemical Assays | |||

| Cell-Free Kinase Assay | VEGFR-2 | 70 nM | [1] |

| PDGF Receptor | > 100 µM | ||

| EGF Receptor | > 100 µM | ||

| Insulin-like Growth Factor Receptor | > 100 µM | ||

| Cell-Based Assays | |||

| Cell Proliferation | HCM-SqCC010 (Oral Squamous Cell Carcinoma) | ~80% inhibition | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | - | ||

| Cell Migration | HUVEC | - | |

| Tube Formation | HUVEC | - | |

| In Vivo Assays | |||

| Matrigel Plug Assay | - | - | |

| Corneal Micropocket Assay | - | - |

Data for HUVEC proliferation, migration, tube formation, and in vivo assays with specific IC50 values or percentage inhibition for this compound were not consistently available in the searched literature. The table reflects the available data.

Signaling Pathways

The binding of VEGF to VEGFR-2 triggers a complex network of intracellular signaling pathways that are crucial for angiogenesis. This compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these downstream cascades.

References

Investigating the Cell Permeability of SU5408: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SU5408 and its Mechanism of Action

This compound is a synthetic, small molecule inhibitor that targets the ATP-binding site of VEGFR2, a key receptor tyrosine kinase involved in the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1] By inhibiting the autophosphorylation of VEGFR2, this compound effectively blocks the downstream signaling pathways initiated by vascular endothelial growth factor (VEGF). Its use in in vitro studies with intact cells underscores its inherent cell-permeable nature.[1]

Mechanisms of Cellular Permeability

The transport of small molecules like this compound across the cell membrane can occur through two primary mechanisms: passive diffusion and active transport.

-

Passive Diffusion: This process is driven by the concentration gradient of the compound across the cell membrane and does not require cellular energy. The lipophilicity and size of the molecule are key determinants of its passive diffusion rate. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess a compound's passive permeability.

-

Active Transport: This energy-dependent process involves membrane transporter proteins, such as influx transporters (e.g., organic anion-transporting polypeptides) and efflux transporters (e.g., P-glycoprotein). These transporters can move compounds against their concentration gradient. Cell-based assays like the Caco-2 and MDCK permeability assays are employed to investigate the role of active transport.

Based on its chemical structure, this compound is likely to cross the cell membrane primarily via passive diffusion, although its potential interaction with efflux transporters like P-glycoprotein has not been extensively reported in the literature.

Data Presentation: Permeability of this compound

As of the latest literature review, specific quantitative data on the cell permeability of this compound (e.g., Papp values, efflux ratios) are not publicly available. The tables below are structured to present such data once it becomes available through experimental investigation.

Table 1: Passive Permeability of this compound (PAMPA)

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |

| This compound | Data not available | Data not available |

| High Permeability Control | > 1.5 | High |

| Low Permeability Control | < 1.5 | Low |

Table 2: Bidirectional Permeability of this compound (Caco-2/MDCK Assay)

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Classification |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Low Efflux Control | - | - | < 2 | Not a substrate of efflux transporters |

| High Efflux Control | - | - | > 2 | Substrate of efflux transporters |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Materials:

-

96-well donor and acceptor plates

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (in DMSO)

-

Control compounds (high and low permeability)

-

Plate reader or LC-MS/MS system

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add the this compound solution (typically 10 µM in PBS) to the donor wells.

-

Fill the acceptor wells with PBS.

-

Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C_A] = Concentration in the acceptor well

-

[C_D]_eq = Equilibrium concentration in the donor well

-

Caco-2/MDCK Permeability Assay

This cell-based assay assesses both passive and active transport across a monolayer of intestinal (Caco-2) or kidney (MDCK) epithelial cells.

Materials:

-

Caco-2 or MDCK cells

-

Transwell inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Control compounds (low and high permeability, and known efflux substrates)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 or MDCK cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For the apical-to-basolateral (A→B) permeability assessment, add this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

-

For the basolateral-to-apical (B→A) permeability assessment, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.

-

Calculate the Papp values for both A→B and B→A directions.

-

Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters.

Visualizations

VEGFR2 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

General Workflow for Cell Permeability Assessment

Caption: Experimental workflow for assessing cell permeability.

Conclusion

This compound is a well-established, cell-permeable inhibitor of VEGFR2, making it a valuable tool in angiogenesis research. While its ability to enter cells is qualitatively accepted, a significant gap exists in the public domain regarding specific quantitative permeability data. The experimental protocols detailed in this guide for PAMPA and Caco-2/MDCK assays provide a robust framework for researchers to quantitatively assess the cell permeability of this compound and other small molecules. Such data are critical for a comprehensive understanding of its pharmacokinetic properties and for the development of new and improved kinase inhibitors. Future studies are warranted to generate and publish these key permeability parameters for this compound to further solidify its pharmacological profile.

References

The Impact of SU5408 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of non-malignant cells, including endothelial cells, immune cells, and fibroblasts, embedded within an extracellular matrix. The intricate crosstalk between cancer cells and the surrounding stroma creates a milieu that can either restrain or promote tumor growth. SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has emerged as a significant tool in dissecting the role of angiogenesis in cancer and in modulating the TME. This technical guide provides an in-depth analysis of the effects of this compound on the TME, focusing on its mechanism of action, impact on various cellular components, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound is a synthetic, cell-permeable indolinone derivative that functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2 (also known as KDR or Flk-1).[1][2][3] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2][4] The high selectivity of this compound for VEGFR-2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), makes it a valuable research tool for specifically studying the consequences of VEGFR-2 blockade.[3]

Quantitative Data on this compound Kinase Inhibition

| Target | IC50 | Reference |

| VEGFR-2 (KDR/Flk-1) | 70 nM | [1][2][3] |

| PDGFR, EGFR, IGFR | >100 µM | [3] |

Modulation of the Tumor Microenvironment by this compound

The primary consequence of this compound-mediated VEGFR-2 inhibition is the disruption of tumor angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. However, the effects of this compound extend beyond endothelial cells to modulate the functions of various other cellular components within the TME.

Effects on the Tumor Vasculature

By inhibiting endothelial cell proliferation and migration, this compound leads to a reduction in microvessel density within the tumor.[5] This anti-angiogenic effect can result in tumor growth inhibition or stasis. Furthermore, VEGFR-2 inhibition can induce a phenomenon known as "vascular normalization," characterized by a more organized and less leaky tumor vasculature. This can transiently improve tumor perfusion and oxygenation, potentially enhancing the efficacy of other therapies like radiation and chemotherapy.

Effects on Immune Cells

The TME is often characterized by an immunosuppressive landscape that shields the tumor from immune attack. VEGFR-2 signaling has been implicated in the regulation of immune cell trafficking and function.

-

Tumor-Associated Macrophages (TAMs): TAMs, often polarized towards an M2-like immunosuppressive phenotype, are abundant in the TME and contribute to tumor progression. While direct quantitative data on this compound's effect on TAM polarization is limited, inhibition of VEGFR-2 signaling has been shown to shift the balance from M2 to a more pro-inflammatory M1-like phenotype, which can enhance anti-tumor immunity.

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. VEGF is a known chemoattractant for MDSCs, and therefore, inhibition of VEGFR-2 signaling by this compound is expected to reduce their recruitment to the tumor, thereby alleviating their suppressive effects on T cells.

-

Regulatory T cells (Tregs): Tregs are another key immunosuppressive cell type in the TME. VEGF can promote the proliferation and accumulation of Tregs within tumors. Consequently, this compound, by blocking VEGFR-2 signaling, may reduce the number and function of intratumoral Tregs, further contributing to an immune-permissive environment.[6][7]

-

Dendritic Cells (DCs): VEGF can impair the maturation and function of dendritic cells, which are critical for initiating anti-tumor T cell responses. By inhibiting VEGFR-2 signaling, this compound may restore DC function, leading to improved antigen presentation and T cell priming.

Effects on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and angiogenesis. CAFs can secrete pro-angiogenic factors, including VEGF. While the direct effects of this compound on CAF phenotype and function are not extensively documented, by inhibiting the response of endothelial cells to CAF-derived VEGF, this compound can disrupt the pro-angiogenic crosstalk between these two cell types.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that drive the angiogenic process. The following diagram illustrates the key downstream pathways inhibited by this compound.

Caption: VEGFR-2 signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

A typical experimental workflow to evaluate the in vivo efficacy of this compound and its effects on the tumor microenvironment is depicted below.

Caption: A typical in vivo experimental workflow.

Detailed Experimental Protocols

While specific protocols for this compound can vary, the following provides a detailed methodology for a general in vivo efficacy study in a mouse xenograft model, which can be adapted for this compound.

In Vivo Tumor Xenograft Model

1. Cell Culture and Animal Model:

-

Human cancer cell lines (e.g., A549, U87-MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee.

2. Tumor Implantation:

-

Cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

-

A 100 µL cell suspension (1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

-

This compound is typically formulated in a vehicle such as dimethyl sulfoxide (DMSO) and further diluted in corn oil or a solution of PEG300, Tween80, and water.[1]

-

A typical dose for in vivo studies ranges from 25 to 100 mg/kg, administered daily via intraperitoneal (i.p.) injection. The control group receives the vehicle alone.

5. Endpoint Analysis:

-

At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a maximum allowable size), mice are euthanized.

-

Tumors are excised, weighed, and processed for further analysis.

Immunohistochemistry (IHC) for Microvessel Density (CD31)

1. Tissue Processing:

-

A portion of the tumor is fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.

-

5 µm sections are cut and mounted on charged slides.

2. Staining Procedure:

-

Slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are blocked with a protein block solution to prevent non-specific antibody binding.

-

Slides are incubated with a primary antibody against CD31 overnight at 4°C.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for visualization.

-

Sections are counterstained with hematoxylin.

3. Quantification:

-

Images of stained sections are captured using a microscope.

-

Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor.

Flow Cytometry for Tumor-Infiltrating Immune Cells

1. Single-Cell Suspension Preparation:

-

Freshly excised tumors are minced and digested in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.

-

The cell suspension is passed through a 70 µm cell strainer to remove debris.

-

Red blood cells are lysed using an ACK lysis buffer.

-

The cells are washed and resuspended in FACS buffer (PBS with 2% FBS).

2. Antibody Staining:

-

Cells are incubated with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD86, CD206 for macrophages; Ly6G, Ly6C for MDSCs).

-

For intracellular staining (e.g., FoxP3), a fixation/permeabilization kit is used according to the manufacturer's instructions.

3. Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

Data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations within the tumor.

Conclusion

This compound serves as a powerful tool for investigating the role of VEGFR-2 signaling in the tumor microenvironment. Its primary anti-angiogenic activity is complemented by its potential to modulate the immune landscape and disrupt the supportive stromal network. This technical guide provides a foundational understanding of this compound's multifaceted effects on the TME, offering researchers and drug development professionals a framework for designing and interpreting preclinical studies aimed at targeting the complex interplay between tumor cells and their microenvironment. Further research focusing on obtaining specific quantitative data on the immunomodulatory effects of this compound will be crucial for fully elucidating its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Classification of M1/M2-polarized human macrophages by label-free hyperspectral reflectance confocal microscopy and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Kinase Inhibitor SU5408: A Deep Dive into Affected Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SU5408 is a synthetic small molecule that belongs to the indolinone class of compounds and has been instrumental in the study of angiogenesis and cellular signaling.[1] It functions as a potent and selective inhibitor of specific receptor tyrosine kinases (RTKs), making it a valuable tool for dissecting the intricate signaling networks that govern cell proliferation, differentiation, survival, and migration. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, with a focus on its primary targets and known selectivity profile. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental designs and to accurately interpret the resulting data.

Primary Molecular Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The principal molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). This compound exhibits potent and highly selective inhibition of VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[4]

VEGFR2 is a key mediator of the biological effects of vascular endothelial growth factor-A (VEGF-A). The binding of VEGF-A to VEGFR2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a complex network of intracellular pathways that are crucial for angiogenesis, the formation of new blood vessels.

The primary signaling pathways initiated by VEGFR2 activation and consequently inhibited by this compound include:

-

Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Raf-MEK-MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.

-

Phosphoinositide 3-kinase (PI3K) - Akt Pathway: This pathway is critical for endothelial cell survival, migration, and permeability.

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: This pathway is also implicated in endothelial cell migration and survival.

Selectivity Profile and Off-Target Effects

This compound is recognized for its high selectivity for VEGFR2. Studies have demonstrated that it has little to no inhibitory effect on other receptor tyrosine kinases at concentrations significantly higher than its IC50 for VEGFR2. Specifically, the IC50 values for Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the Insulin-like Growth Factor Receptor are all greater than 100 µM.[1]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against various kinases.

| Target Kinase | IC50 Value | Reference(s) |

| VEGFR2 (KDR/Flk-1) | 70 nM | [1][2][3] |

| PDGFR | > 100 µM | [1] |

| EGFR | > 100 µM | [1] |

| Insulin-like Growth Factor Receptor | > 100 µM | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a potential off-target pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR2.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (in DMSO)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

96-well microplates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or plate reader (for luminescent assay)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the VEGFR2 enzyme and the peptide substrate to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

For Radiometric Assay: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for VEGFR2 Phosphorylation

This method is used to assess the effect of this compound on VEGFR2 activation in a cellular context.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

VEGF-A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed endothelial cells in culture plates and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total VEGFR2 antibody.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Endothelial cells

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR2, a key regulator of angiogenesis. Its primary mechanism of action involves the blockade of the ATP-binding site of the VEGFR2 kinase domain, leading to the inhibition of downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration. While this compound exhibits a favorable selectivity profile, researchers should remain mindful of potential off-target effects, particularly when using higher concentrations. The experimental protocols provided in this guide offer a solid foundation for investigating the multifaceted effects of this compound on cellular signaling and function. A thorough understanding of its molecular targets and the pathways it modulates is essential for the robust design and interpretation of experiments in the fields of cancer biology, vascular biology, and drug discovery.

References

The Impact of SU5408 on Hypoxia-Inducible Factor-1α (HIF-1α): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract